N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide is a complex organic compound featuring a thiophene ring, a cyclopropyl group, and a sulfamoyl phenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactionsThe sulfamoyl phenyl acetamide moiety is then attached through a series of condensation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.
Mechanism of Action
The mechanism of action of N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group are crucial for its binding affinity to enzymes and receptors. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups, such as certain antiviral agents, share structural similarities.
Sulfamoyl Derivatives: Sulfamoyl-containing compounds, like sulfonamides, are known for their antimicrobial activity.
Uniqueness: N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, cyclopropyl group, and sulfamoyl phenyl acetamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-[(1-thiophen-2-ylcyclopropyl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12(19)18-13-4-6-14(7-5-13)23(20,21)17-11-16(8-9-16)15-3-2-10-22-15/h2-7,10,17H,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWQGBPITAQCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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